molecular formula C5H4BrN5 B13461117 7-Bromo-[1,2,4]triazolo[4,3-b]pyridazin-8-amine

7-Bromo-[1,2,4]triazolo[4,3-b]pyridazin-8-amine

Cat. No.: B13461117
M. Wt: 214.02 g/mol
InChI Key: TXROUSGSQHZARQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-[1,2,4]triazolo[4,3-b]pyridazin-8-amine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the triazolopyridazine family, known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-[1,2,4]triazolo[4,3-b]pyridazin-8-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-5-bromo-1,2,4-triazole with hydrazine derivatives, followed by cyclization to form the pyridazine ring . The reaction conditions often require the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as acetic acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .

Mechanism of Action

The mechanism of action of 7-Bromo-[1,2,4]triazolo[4,3-b]pyridazin-8-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects . The exact pathways involved may vary depending on the specific application and target .

Properties

Molecular Formula

C5H4BrN5

Molecular Weight

214.02 g/mol

IUPAC Name

7-bromo-[1,2,4]triazolo[4,3-b]pyridazin-8-amine

InChI

InChI=1S/C5H4BrN5/c6-3-1-9-11-2-8-10-5(11)4(3)7/h1-2H,7H2

InChI Key

TXROUSGSQHZARQ-UHFFFAOYSA-N

Canonical SMILES

C1=NN2C=NN=C2C(=C1Br)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.